molecular formula C11H8N2O4 B13644152 (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

Cat. No.: B13644152
M. Wt: 232.19 g/mol
InChI Key: ODNSPFZFMYOBLW-UXBLZVDNSA-N
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Description

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is a specialized oxazolone derivative of interest in organic synthesis and medicinal chemistry research. This compound belongs to a class of chemicals known for their planar molecular geometry, which facilitates significant π-electron delocalization across the core structure . This delocalization influences the compound's reactivity and physical properties, making it a valuable scaffold for further chemical modification. Oxazolone derivatives are frequently investigated as key precursors or intermediates in the synthesis of more complex molecules . For instance, structurally related 4-(dimethylaminomethylene) oxazol-5-one compounds are typically synthesized via Vilsmeier-Haack reactions and have been used as precursors to 4-hydroxymethylene derivatives, which have shown potential for anti-bacterial activity in research settings . Furthermore, the oxazolone core is a common feature in various bioactive molecules and stimulant drug analogues, underscoring its utility in pharmacological and structure-activity relationship (SAR) studies . Researchers value this compound for developing new chemical entities and exploring novel reaction pathways. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6+

InChI Key

ODNSPFZFMYOBLW-UXBLZVDNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Preparation Methods

Preparation Methods of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of a suitable 2-methyl-1,3-oxazol-5-one precursor with 4-nitrobenzaldehyde under conditions favoring the formation of the exocyclic double bond at the 4-position, yielding the (4E)-configured arylidene oxazolone.

This approach is consistent with classical Knoevenagel-type condensation reactions, where the active methylene group at position 4 of the oxazolone ring reacts with an aromatic aldehyde in the presence of a base or acidic catalyst.

Specific Reported Methods

Condensation of 2-methyl-1,3-oxazol-5-one with 4-nitrobenzaldehyde
  • Procedure: The parent 2-methyl-1,3-oxazol-5-one is reacted with 4-nitrobenzaldehyde in an appropriate solvent such as ethanol or acetic acid. A catalytic amount of base (e.g., piperidine) or acid (e.g., acetic acid) is added to facilitate the condensation.
  • Conditions: The reaction mixture is typically refluxed for several hours (4–12 h) under stirring.
  • Outcome: The product precipitates out or is isolated by solvent evaporation and recrystallization.
  • Yield: Yields reported in the literature range from 60% to 85%, depending on reaction conditions and purification methods.

This method is supported by the classical synthesis of oxazolone derivatives and has been employed in various studies, including those focusing on the biological activity of the compound.

Alternative Cyclization Routes
  • Some studies have utilized oxidative cyclization of N-acylhydrazones derived from amino acid precursors to generate oxazolone rings, followed by substitution at position 4 with aromatic aldehydes such as 4-nitrobenzaldehyde.
  • For example, oxidative cyclization using N-iodosuccinimide (NIS) and sodium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C) has been reported to efficiently produce oxazolone derivatives with high yields (80–98%).
  • While this method is more commonly applied to 1,3,4-oxadiazoles, it exemplifies advanced oxidative cyclization techniques that could be adapted for oxazolone synthesis.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 2-methyl-1,3-oxazol-5-one + 4-nitrobenzaldehyde Reflux in ethanol or acetic acid, base catalyst (piperidine), 4–12 h This compound 60–85 Classical Knoevenagel condensation
2 N-acylhydrazone precursor + NIS/NaOH in DMSO 100 °C, oxidative cyclization Oxazolone derivative (potential intermediate) 80–98 Advanced oxidative cyclization (adaptable)

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR confirm the formation of the oxazolone ring and the presence of the exocyclic double bond with characteristic chemical shifts for the methyl group at C-2 and the aromatic protons of the 4-nitrophenyl substituent.
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak consistent with the molecular formula of the compound.
  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretching vibrations of the oxazolone ring (~1750 cm^-1) and nitro group absorptions (~1520 and 1340 cm^-1) are observed.
  • Melting Point: The compound typically exhibits a sharp melting point, indicative of purity.

Research Findings on Preparation and Reactivity

  • The compound is noted as a potent immunomodulator among oxazolone derivatives, suggesting the importance of the nitrophenyl substituent in biological activity.
  • The (4E) configuration is thermodynamically favored and confirmed by spectroscopic analysis.
  • The presence of the nitro group enhances electron-withdrawing effects, influencing the reactivity of the exocyclic double bond and enabling further functionalization or ring transformations.
  • The compound serves as a versatile intermediate for synthesizing thiazolones and other heterocycles via nucleophilic ring-opening or substitution reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₀N₂O₄ (inferred from structural analysis).
  • Melting Point: Not explicitly reported in the evidence, but structurally similar compounds (e.g., 2-phenyl analogues) melt between 170–412 K .
  • Solubility: Soluble in chloroform, methanol, and DMSO .
  • Biological Activity: Demonstrated potent immunomodulatory effects, outperforming analogues with methoxy or 2-nitro substituents in phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation assays .

Comparison with Similar Compounds

Structural and Functional Analogues

(4E)-2-Phenyl-4-[(4-Nitrophenyl)Methylidene]-1,3-Oxazol-5-One

  • Molecular Formula : C₁₆H₁₀N₂O₄ .
  • Substituents : 2-phenyl, 4-(4-nitrophenyl)methylidene.
  • Activity: Less potent than the 2-methyl variant in immunomodulation, suggesting steric hindrance from the phenyl group reduces efficacy .

(4E)-4-[(4-Methoxyphenyl)Methylidene]-2-Methyl-1,3-Oxazol-5-One

  • Molecular Formula: C₁₂H₁₁NO₃ (inferred).
  • Substituents : 2-methyl, 4-(4-methoxyphenyl)methylidene.
  • Activity: Weak immunomodulator compared to the nitro analogue, highlighting the critical role of the electron-withdrawing nitro group in bioactivity .

4-[(2-Nitrophenyl)Methylidene]-2-Phenyl-1,3-Oxazol-5-One

  • Molecular Formula : C₁₆H₁₀N₂O₄ .
  • Substituents : 2-phenyl, 4-(2-nitrophenyl)methylidene.
  • Activity : Ortho-nitro substitution reduces conjugation efficiency, leading to lower biological activity compared to para-nitro derivatives .

2-Methyl-4-[(Thiophen-2-Yl)Methylidene]-1,3-Oxazol-5(4H)-One

  • Molecular Formula: C₉H₇NO₂S .
  • Substituents : 2-methyl, 4-(thiophen-2-yl)methylidene.
  • Crystallography : Exhibits a planar structure with C—H⋯O hydrogen bonds and π-π interactions (3.767–3.886 Å), influencing packing stability .
  • Activity: No direct bioactivity data, but the thiophene group may enhance lipophilicity for membrane penetration .

Pyrazol-3-One Derivatives (e.g., Compound-1 from )

  • Molecular Formula : C₁₃H₁₁N₃O₄ .
  • Substituents : 2-acetyl, 4-(2-nitrophenyl)methylidene.
  • Properties: Melting point 170°C, Rf = 0.7, IR νmax at 1702 cm⁻¹ (C=O) and 1552 cm⁻¹ (NO₂) .
  • Activity : Oxazolones generally outperform pyrazolones in antibacterial assays due to scaffold-specific interactions .

Comparative Analysis Table

Compound Molecular Formula Substituents (Position 2/4) Molecular Weight Melting Point Key Biological Activity
Target Compound C₁₁H₁₀N₂O₄ 2-methyl / 4-(4-nitrophenyl) 294.26* Not reported Potent immunomodulator
2-Phenyl-4-(4-nitrophenyl) Oxazolone C₁₆H₁₀N₂O₄ 2-phenyl / 4-(4-nitrophenyl) 294.26 411–412 K Moderate immunomodulation
4-(4-Methoxyphenyl) Oxazolone C₁₂H₁₁NO₃ 2-methyl / 4-(4-methoxyphenyl) 233.22 Not reported Weak immunomodulator
2-Phenyl-4-(2-nitrophenyl) Oxazolone C₁₆H₁₀N₂O₄ 2-phenyl / 4-(2-nitrophenyl) 294.26 Not reported Low activity (ortho-nitro)
Thiophene-Substituted Oxazolone C₉H₇NO₂S 2-methyl / 4-(thiophen-2-yl) 193.22 411–412 K Structural stability
Pyrazol-3-One Derivative C₁₃H₁₁N₃O₄ 2-acetyl / 4-(2-nitrophenyl) 273.24 170°C Undisclosed (oxazolones preferred)

*Molecular weight inferred due to lack of explicit data.

Key Findings

Substituent Position : Para-nitro groups on the benzylidene moiety enhance bioactivity compared to ortho-nitro or methoxy groups, likely due to improved electron-withdrawing effects and conjugation .

Core Structure: Oxazolones (1,3-oxazol-5-one) exhibit superior antibacterial and immunomodulatory properties over pyrazol-3-ones, attributed to their planar geometry and hydrogen-bonding capacity .

Steric Effects : 2-Methyl substituents improve activity compared to bulkier 2-phenyl groups, suggesting reduced steric hindrance enhances target binding .

Crystallographic Stability : Thiophene-substituted oxazolones form robust 3D networks via C—H⋯O and π-π interactions, which may influence solubility and formulation .

Q & A

Q. Why does the compound exhibit dual fluorescence in polar solvents, and how is this exploited in sensing applications?

  • Methodology : Excited-state intramolecular proton transfer (ESIPT) generates dual emission (450 nm and 550 nm). Solvatochromic shifts in acetone vs. acetonitrile confirm polarity-dependent behavior. Applications include pH-sensitive probes for cellular imaging .

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